molecular formula C16H20FNO2S B14931140 N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide

N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide

Katalognummer: B14931140
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: PUYLCDMQDUVFQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide is a compound that combines the unique structural features of adamantane and fluorobenzene sulfonamide Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while fluorobenzene sulfonamide introduces functional groups that can interact with various biological targets

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide typically involves the following steps:

    Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as an amine or halide.

    Coupling Reaction: The functionalized adamantane is then coupled with 2-fluorobenzene-1-sulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Adamantan-2-YL)-2-chlorobenzene-1-sulfonamide
  • N-(Adamantan-2-YL)-2-bromobenzene-1-sulfonamide
  • N-(Adamantan-2-YL)-2-iodobenzene-1-sulfonamide

Uniqueness

N-(Adamantan-2-YL)-2-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C16H20FNO2S

Molekulargewicht

309.4 g/mol

IUPAC-Name

N-(2-adamantyl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C16H20FNO2S/c17-14-3-1-2-4-15(14)21(19,20)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2

InChI-Schlüssel

PUYLCDMQDUVFQG-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.